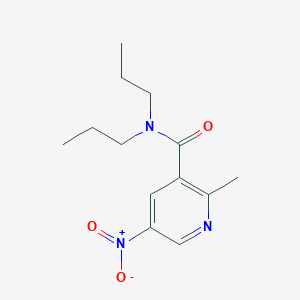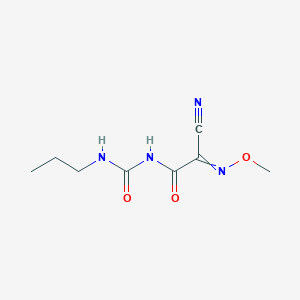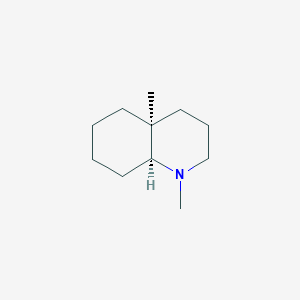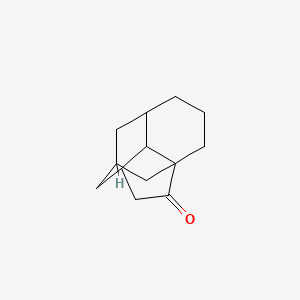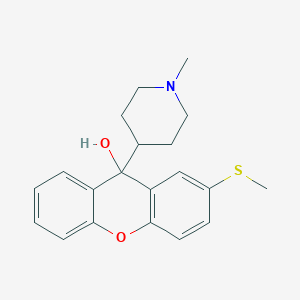![molecular formula C14H26Si2 B14612336 [(4-Methylphenyl)methylene]bis(trimethylsilane) CAS No. 59305-34-9](/img/structure/B14612336.png)
[(4-Methylphenyl)methylene]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Methylphenyl)methylene]bis(trimethylsilane) is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)methylene]bis(trimethylsilane) typically involves the reaction of 4-methylbenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methylbenzyl chloride+2Trimethylsilyl chlorideNaH[(4-Methylphenyl)methylene]bis(trimethylsilane)+NaCl
Industrial Production Methods
Industrial production methods for [(4-Methylphenyl)methylene]bis(trimethylsilane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Methylphenyl)methylene]bis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
[(4-Methylphenyl)methylene]bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability and solubility.
Industry: It is used in the production of silicone-based materials and coatings due to its hydrophobic properties.
Mecanismo De Acción
The mechanism of action of [(4-Methylphenyl)methylene]bis(trimethylsilane) involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as increased hydrophobicity or altered reactivity. The methylene bridge provides flexibility, allowing the compound to adopt different conformations and interact with a wide range of substrates.
Comparación Con Compuestos Similares
[(4-Methylphenyl)methylene]bis(trimethylsilane) can be compared with other similar compounds such as:
[(4-Methylphenyl)methylene]bis(dimethylsilane): This compound has dimethylsilyl groups instead of trimethylsilyl groups, resulting in different reactivity and properties.
[(4-Methylphenyl)methylene]bis(triethylsilane): The presence of triethylsilyl groups can lead to increased steric hindrance and different chemical behavior.
[(4-Methylphenyl)methylene]bis(trimethylgermane): Substitution of silicon with germanium can significantly alter the electronic properties and reactivity of the compound.
Propiedades
Número CAS |
59305-34-9 |
|---|---|
Fórmula molecular |
C14H26Si2 |
Peso molecular |
250.53 g/mol |
Nombre IUPAC |
trimethyl-[(4-methylphenyl)-trimethylsilylmethyl]silane |
InChI |
InChI=1S/C14H26Si2/c1-12-8-10-13(11-9-12)14(15(2,3)4)16(5,6)7/h8-11,14H,1-7H3 |
Clave InChI |
VRJPOVBJWSXTRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-[2-Hydroxyethyl(octyl)amino]propyl-octylamino]ethanol](/img/structure/B14612257.png)
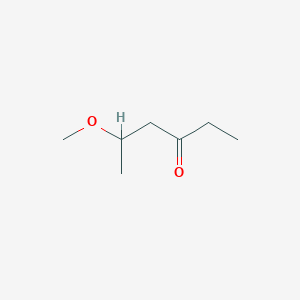

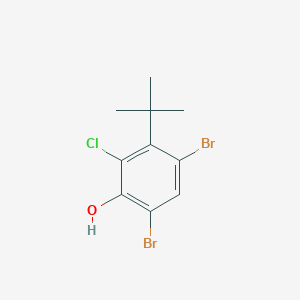
![lithium;2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-5H-1,3-thiazol-5-ide](/img/structure/B14612302.png)


